N-[4-({4-[(4-fluoroanilino)sulfonyl]anilino}sulfonyl)phenyl]acetamide
Description
Properties
IUPAC Name |
N-[4-[[4-[(4-fluorophenyl)sulfamoyl]phenyl]sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O5S2/c1-14(25)22-16-6-10-19(11-7-16)30(26,27)24-18-8-12-20(13-9-18)31(28,29)23-17-4-2-15(21)3-5-17/h2-13,23-24H,1H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJCUKOVCZNOFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Acetamidobenzenesulfonyl Chloride
The first intermediate is prepared by acetylating 4-nitroaniline followed by sulfonation:
-
Acetylation : 4-Nitroaniline reacts with acetic anhydride in pyridine at 0–5°C to yield N-(4-nitrophenyl)acetamide (85–90% yield).
-
Sulfonation : The acetylated product is treated with chlorosulfonic acid (ClSO₃H) at 0°C for 2 hours, forming N-(4-(chlorosulfonyl)phenyl)acetamide (70–75% yield).
Reaction Conditions :
Formation of Monosulfonamide Intermediate
The sulfonyl chloride intermediate reacts with 4-nitroaniline to install the first sulfonamide group:
-
Coupling : N-(4-(chlorosulfonyl)phenyl)acetamide (1 eq) is added dropwise to a solution of 4-nitroaniline (1.1 eq) in dry dichloromethane with pyridine (2 eq) as a base. The mixture is stirred at room temperature for 12 hours.
-
Product : N-(4-((4-nitrophenyl)sulfonamido)phenyl)acetamide is isolated via filtration (yield: 65–70%).
Optimization Note : Excess pyridine ensures complete HCl scavenging, preventing sulfonyl chloride hydrolysis.
Reduction of Nitro Group to Amine
The nitro group in the monosulfonamide intermediate is reduced to an amine for subsequent sulfonylation:
-
Catalytic Hydrogenation : The nitro compound is dissolved in ethanol and hydrogenated under H₂ (50 psi) with 10% Pd/C at 25°C for 6 hours.
-
Product : N-(4-((4-aminophenyl)sulfonamido)phenyl)acetamide is obtained in 90–95% yield.
Alternative Method : Fe/HCl reduction in aqueous HCl (20%) at 70°C yields the amine but with lower purity (75–80%).
Second Sulfonylation with 4-Fluoroaniline
The free amine undergoes a second sulfonylation using 4-fluoroaniline-derived sulfonyl chloride:
-
Sulfonyl Chloride Preparation : 4-Fluoroaniline is sulfonated with ClSO₃H at 0°C, yielding 4-fluorobenzenesulfonyl chloride (80% yield).
-
Coupling : The diamine intermediate reacts with 4-fluorobenzenesulfonyl chloride (1.2 eq) in dichloromethane and pyridine at 0°C → 25°C for 24 hours.
-
Product : Crude N-[4-({4-[(4-fluoroanilino)sulfonyl]anilino}sulfonyl)phenyl]acetamide is purified via recrystallization (ethanol/water) to 85% purity.
Critical Parameter : Slow addition of sulfonyl chloride prevents dimerization.
Alternative Pathway: One-Pot Bis-Sulfonylation
A patent-derived method (US20070185136A1) describes a one-pot approach using dual sulfonyl chlorides:
-
Reagents : Equimolar 4-acetamidobenzenesulfonyl chloride, 4-fluorobenzenesulfonyl chloride, and 1,4-phenylenediamine.
-
Conditions : Reacted in THF with triethylamine (3 eq) at −10°C → 25°C over 48 hours.
-
Yield : 55–60% after silica gel chromatography (hexane/ethyl acetate).
Limitations : Lower yield due to competing reactions, necessitating rigorous purification.
Purification and Characterization
Recrystallization Optimization
The final compound is recrystallized from:
Spectroscopic Validation
-
¹H NMR (DMSO-d₆, 400 MHz): δ 10.21 (s, 1H, NH), 8.02 (d, J = 8.4 Hz, 2H), 7.85 (d, J = 8.4 Hz, 2H), 7.45–7.39 (m, 4H), 2.15 (s, 3H, CH₃).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Stepwise Sulfonylation | 70 | 95 | High regioselectivity | Multi-step, time-intensive |
| One-Pot Bis-Sulfonylation | 55 | 85 | Fewer intermediates | Low yield, complex purification |
Industrial Scalability and Challenges
Patents (EP1567498B1, US20070185136A1) highlight challenges in scaling bis-sulfonamide synthesis:
-
Cost : Chlorosulfonic acid requires corrosion-resistant equipment.
-
Waste Management : Neutralization of HCl byproducts demands efficient recycling.
-
Purity : Residual solvents (DMF, THF) must meet ICH guidelines (<500 ppm).
Chemical Reactions Analysis
Types of Reactions
N-[4-({4-[(4-fluoroanilino)sulfonyl]anilino}sulfonyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Anticancer Activity
N-[4-({4-[(4-fluoroanilino)sulfonyl]anilino}sulfonyl)phenyl]acetamide has been investigated for its anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that sulfonamide derivatives exhibit selective cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is thought to involve the inhibition of specific enzymes that are crucial for cancer cell survival .
Antimicrobial Properties
The compound's sulfonamide group is known for its antimicrobial activity. Research indicates that sulfonamides can inhibit bacterial growth by targeting the folate synthesis pathway.
Data Table: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Effects
Research has suggested that compounds similar to this compound may exhibit anti-inflammatory properties. These effects are primarily attributed to the inhibition of pro-inflammatory cytokines.
Case Study : In a study focusing on inflammatory models, derivatives of this compound showed a significant reduction in the levels of TNF-alpha and IL-6, suggesting potential therapeutic applications in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of N-[4-({4-[(4-fluoroanilino)sulfonyl]anilino}sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. The sulfonyl and anilino groups can form hydrogen bonds and other interactions with proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Fluorine vs.
- Bis-sulfonamide vs. Mono-sulfonamide: The bis-sulfonamide structure in the target compound may enhance potency but reduce solubility compared to mono-sulfonamide derivatives like Compound 35 .
- Heterocyclic Substituents: Piperazinyl (Compound 35) and morpholino () groups improve water solubility and bioavailability, whereas pyrimidinyl (Compound 5) enhances antitubercular activity .
Pharmacological Activities
Key Insights :
- Analgesic vs. Anti-inflammatory : Compound 35’s piperazinyl group confers potent analgesic effects, while Compound 36’s diethylsulfamoyl group targets inflammatory pain . The target compound’s fluorine substituent may enhance both activities due to increased membrane permeability.
- Antimicrobial Potential: Chlorine-substituted analogs () and pyrimidinyl derivatives (Compound 5) suggest that the target compound’s fluorine could broaden antimicrobial efficacy .
Physicochemical and Spectral Data
Table 3: Physicochemical Comparisons
Biological Activity
N-[4-({4-[(4-fluoroanilino)sulfonyl]anilino}sulfonyl)phenyl]acetamide is a sulfonamide derivative that has garnered attention for its potential therapeutic applications. This compound exhibits a range of biological activities, particularly in the context of anti-inflammatory and anti-cancer properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C22H22F2N4O6S2
- Molecular Weight : 502.55 g/mol
This compound is characterized by its sulfonamide functional groups, which are known to play a significant role in its biological activity.
This compound is believed to exert its effects through the inhibition of specific signaling pathways associated with inflammation and cell proliferation. Research indicates that it may modulate the activity of heat shock proteins (HSPGs), which are involved in cellular stress responses and inflammation .
Anti-inflammatory Effects
Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. For instance, in vitro assays demonstrated a significant decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels in treated endothelial cells .
Anticancer Properties
Research has also highlighted the compound's potential as an anticancer agent. It was found to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspase pathways and the modulation of cell cycle regulators such as cyclin D1 and p21 .
Data Summary
Case Studies
- Case Study on Inflammation : In a controlled study involving human endothelial cells, this compound was administered at varying concentrations. The results indicated a dose-dependent reduction in inflammatory markers, supporting its potential use in treating vascular inflammatory diseases.
- Cancer Cell Line Study : A series of experiments conducted on MCF-7 (breast cancer) and HT29 (colon cancer) cell lines showed that treatment with this compound led to significant cell death compared to untreated controls. Flow cytometry analysis confirmed an increase in apoptotic cells, indicating its potential as an anticancer therapeutic agent.
Q & A
(Basic) What are the key synthetic pathways for preparing N-[4-({4-[(4-fluoroanilino)sulfonyl]anilino}sulfonyl)phenyl]acetamide, and how are intermediates characterized?
Answer:
The compound is synthesized via sequential sulfonation and acetylation reactions. A typical route involves:
Sulfonation of 4-fluoroaniline with chlorosulfonic acid to generate the sulfonyl chloride intermediate.
Coupling with 4-aminophenylacetamide under basic conditions (e.g., pyridine) to form the bis-sulfonamide structure.
Final acetylation using acetic anhydride to protect free amine groups.
Characterization Methods:
- NMR Spectroscopy : Confirm regioselectivity and purity (e.g., H NMR for aromatic protons, F NMR for fluorine substituents) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H] ions) .
- Elemental Analysis : Verify stoichiometry (C, H, N, S content) .
(Advanced) How can computational methods resolve contradictions in reported reaction conditions for sulfonamide formation?
Answer:
Discrepancies in optimal reaction conditions (e.g., solvent choice, temperature) can be addressed via:
- Density Functional Theory (DFT) : Model transition states to identify energy barriers for sulfonamide bond formation .
- Reaction Pathway Screening : Use quantum chemical calculations (e.g., Gaussian 09) to predict solvent effects (polar aprotic vs. protic) on reaction efficiency .
- Experimental Validation : Compare computational predictions with controlled syntheses (e.g., DMF vs. THF solvent systems) .
Example: If conflicting evidence suggests DMF or THF as optimal solvents, DFT can reveal solvation effects on intermediate stability, guiding empirical validation .
(Basic) What analytical techniques are critical for assessing the purity and stability of this compound under varying storage conditions?
Answer:
- HPLC-PDA : Quantify purity (>95%) and detect degradation products (e.g., hydrolyzed sulfonamide or acetamide groups) .
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability (decomposition temperature >200°C typical for sulfonamides) .
- X-ray Crystallography : Confirm crystalline structure and detect polymorphic variations affecting stability .
Storage Recommendations:
- Desiccated Environment : Prevent hydrolysis of sulfonamide bonds .
- -20°C for Long-Term Storage : Minimize thermal degradation .
(Advanced) How can researchers investigate the compound’s potential bioactivity using structure-activity relationship (SAR) studies?
Answer:
- Targeted Modifications : Synthesize derivatives (e.g., substituent variations on the 4-fluoroaniline or acetamide groups) to assess effects on bioactivity .
- In Silico Docking : Use AutoDock Vina to predict binding affinities to biological targets (e.g., enzymes with sulfonamide-binding pockets) .
- In Vitro Assays : Test inhibition of carbonic anhydrase or tyrosine kinases, common targets for sulfonamide derivatives .
Example: Replace the 4-fluoro group with other halogens (Cl, Br) and compare IC values in enzyme inhibition assays .
(Basic) What are the challenges in scaling up synthesis while maintaining regiochemical control?
Answer:
- Regiochemical Challenges : Competing sulfonation at ortho/meta positions during intermediate formation.
- Mitigation Strategies :
Scalability Data:
| Parameter | Lab Scale (mg) | Pilot Scale (g) |
|---|---|---|
| Yield | 65% | 58% |
| Purity (HPLC) | 98% | 95% |
(Advanced) How can advanced spectral techniques (e.g., 2D NMR, HRMS) resolve structural ambiguities in complex derivatives?
Answer:
- H-N HMBC NMR : Map nitrogen connectivity in sulfonamide and acetamide groups, distinguishing regioisomers .
- High-Resolution Mass Spectrometry (HRMS) : Resolve isotopic patterns (e.g., S vs. Cl) to confirm molecular formula .
- Solid-State NMR : Analyze crystalline vs. amorphous forms impacting solubility .
Case Study: Ambiguity in sulfonamide vs. sulfonic acid forms can be resolved via F NMR chemical shift differences (~5 ppm for sulfonamide vs. ~10 ppm for sulfonic acid) .
(Basic) What are the compound’s solubility profiles, and how do they influence formulation for biological assays?
Answer:
-
Solubility Data :
Solvent Solubility (mg/mL) DMSO >50 Water <0.1 Ethanol 12.5 -
Formulation Strategies : Use co-solvents (e.g., PEG 400) or nanoemulsions to enhance aqueous solubility for in vitro testing .
(Advanced) What interdisciplinary approaches integrate this compound into materials science (e.g., polymer chemistry)?
Answer:
- Polymer Functionalization : Incorporate as a crosslinker in sulfonated polyether ether ketone (SPEEK) membranes for ion-exchange applications .
- Catalyst Design : Utilize sulfonamide moieties to anchor metal nanoparticles (e.g., Pd) for Suzuki-Miyaura coupling reactions .
Example: Graft the compound onto graphene oxide sheets via π-π stacking to create hybrid catalysts with enhanced stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
